molecular formula C18H21N3O2 B480910 3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione CAS No. 955857-98-4

3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione

Cat. No.: B480910
CAS No.: 955857-98-4
M. Wt: 311.4g/mol
InChI Key: ILQINVSOJSPTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with dimethyl groups and a pyrrolidinedione moiety, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of acetylacetone and hydrazine.

    Alkylation: The pyrazole ring is then alkylated with a suitable alkylating agent to introduce the 1-(4-ethylphenyl) group.

    Cyclization: The final step involves the cyclization of the intermediate product to form the pyrrolidinedione moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; low to moderate temperatures.

    Substitution: Halogens, alkylating agents; polar solvents; room temperature to reflux conditions.

Major Products Formed

Scientific Research Applications

3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: The compound modulates pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione is unique due to its combination of a pyrazole ring with a pyrrolidinedione moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

955857-98-4

Molecular Formula

C18H21N3O2

Molecular Weight

311.4g/mol

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H21N3O2/c1-4-14-5-7-16(8-6-14)21-17(22)10-15(18(21)23)11-20-13(3)9-12(2)19-20/h5-9,15H,4,10-11H2,1-3H3

InChI Key

ILQINVSOJSPTPD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)CN3C(=CC(=N3)C)C

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)CN3C(=CC(=N3)C)C

solubility

24.1 [ug/mL]

Origin of Product

United States

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